molecular formula C20H16ClN3O4S B2410598 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE CAS No. 1164518-75-5

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B2410598
CAS No.: 1164518-75-5
M. Wt: 429.88
InChI Key: KKFFMZRDMKTVIJ-YBEGLDIGSA-N
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Description

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a chloroaniline moiety, and an acetamide group

Scientific Research Applications

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps. One common route includes the condensation of 4-chloroaniline with a suitable diketone to form the intermediate, followed by cyclization with a thiazolidine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Particularly nucleophilic substitution, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid
  • 4-((5Z)-5-{1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Uniqueness

What sets 2-[(5Z)-5-{[(4-CHLOROPHENYL)CARBAMOYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-METHYLPHENYL)ACETAMIDE apart is its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-12-2-6-14(7-3-12)23-18(26)11-24-19(27)16(29-20(24)28)10-17(25)22-15-8-4-13(21)5-9-15/h2-10H,11H2,1H3,(H,22,25)(H,23,26)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFFMZRDMKTVIJ-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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